3-Methoxy-3-(trifluoromethyl)piperidine
Description
Properties
CAS No. |
1354959-91-3 |
|---|---|
Molecular Formula |
C7H12F3NO |
Molecular Weight |
183.17 g/mol |
IUPAC Name |
3-methoxy-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3NO/c1-12-6(7(8,9)10)3-2-4-11-5-6/h11H,2-5H2,1H3 |
InChI Key |
LGGDFUKWSHPKQJ-UHFFFAOYSA-N |
SMILES |
COC1(CCCNC1)C(F)(F)F |
Canonical SMILES |
COC1(CCCNC1)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl Group: The –CF₃ group in 3-Methoxy-3-(trifluoromethyl)piperidine increases lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., 3-(3-Methoxyphenyl)piperidine) .
- Methoxy Group : The 3-OCH₃ group balances lipophilicity with moderate polarity, improving solubility compared to purely aromatic derivatives (e.g., 1-(3-Trifluoromethylphenyl)piperidine) .
- Ring Flexibility : Piperidine derivatives exhibit conformational flexibility, enabling better target binding than rigid pyridine analogs .
Preparation Methods
Direct Fluorination of Piperidine Carboxylic Acids
One of the primary methods to prepare trifluoromethyl-substituted piperidines, including 3-(trifluoromethyl)piperidines, involves fluorination of piperidine carboxylic acid derivatives using sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid and trichloromethane as solvents.
Typical procedure (from patent CN102603611B):
- Reactants: Nipecotic acid or substituted piperidine carboxylic acids.
- Solvent system: Mixed solvent of trichloromethane and anhydrous hydrofluoric acid.
- Reagent: Sulfur tetrafluoride (SF4).
- Conditions: Reaction carried out in a 1L stainless steel autoclave (316L material), stirring and heating between 65°C to 150°C for 3-4 hours.
- Workup: After reaction, by-products such as thionyl difluoride and unreacted SF4 are absorbed in alkali liquor. The reaction mixture is neutralized to pH 10 with sodium hydroxide, followed by extraction with chloroform or dichloromethane.
- Yield: Product yields range from 54.5% to over 80% depending on substrate and conditions.
- Purity: Product purity after distillation typically exceeds 95%.
Example data from embodiments:
| Embodiment | Substrate | Temp (°C) | Reaction Time (h) | Product Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|
| 4 | Nipecotic acid | 105 | 3 | 77.9 | 96.2 |
| 5 | Nipecotic acid | 95 | 4 | 80.6 | 97.2 |
| 6 | Pipecolic acid | 65 | 3 | 54.5 | 98.9 |
| 8 | Chloro-2-piperidine carboxylic acid | 95 | 3 | 60.5 | 96.3 |
| 9 | 4-Piperidine carboxylic acid | 150 | 3 | 74.6 | 95.2 |
This method is robust for introducing trifluoromethyl groups onto the piperidine ring, and can be adapted for various substituted piperidines.
Grignard Reaction Followed by Functional Group Transformations
Another synthetic route involves the use of Grignard reagents to introduce aryl or alkoxy substituents onto a piperidone intermediate, followed by further functional group manipulations to yield substituted piperidines.
General steps (adapted from WO2019165981A1 and US7790898B2):
-
- N-protected 3-piperidone is reacted with a trifluoromethyl-containing Grignard reagent or an aryl magnesium halide bearing methoxy groups.
- Conditions: Typically performed in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C.
-
- The 3-hydroxy intermediate undergoes elimination to form an unsaturated intermediate.
-
- Catalytic hydrogenation using a transition metal catalyst converts the unsaturated intermediate to the saturated piperidine derivative.
-
- Removal of protecting groups yields racemic or enantiomerically enriched 3-substituted piperidines.
- Chiral resolution may be performed using acidic resolving agents to obtain optically pure compounds.
-
- Methoxy substituents can be introduced via nucleophilic substitution or by using methoxy-substituted aryl reagents in the Grignard step.
- Allows introduction of diverse substituents at the 3-position.
- Facilitates stereochemical control through chiral resolution.
- Multi-step process requiring careful control of reaction conditions.
- Use of protecting groups and chiral resolution increases complexity.
Specific Preparation of 3-Methoxy-3-(trifluoromethyl)piperidine
While direct literature on the exact preparation of 3-methoxy-3-(trifluoromethyl)piperidine is limited, combining the above strategies is feasible:
- Starting from 3-piperidone, a trifluoromethyl group can be introduced via fluorination or via trifluoromethyl-containing Grignard reagents.
- The methoxy group can be introduced either by using methoxy-substituted reagents or by nucleophilic substitution on a suitable intermediate.
- Purification typically involves distillation and chromatographic techniques to achieve high purity.
Summary Table of Preparation Methods
| Method | Key Reactants/Intermediates | Conditions | Yield Range (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Sulfur tetrafluoride fluorination | Piperidine carboxylic acids + SF4 + HF | 65–150°C, 3–4 h, autoclave | 54.5 – 80.6 | >95 | Direct trifluoromethylation, scalable |
| Grignard reaction + hydrogenation | N-protected 3-piperidone + Grignard reagent | 0–5°C (Grignard), then catalytic hydrogenation | 70–90 (varies) | >90 | Multi-step, stereoselective possible |
| Combination approach | 3-piperidone derivatives with methoxy and trifluoromethyl groups | Multi-step, various solvents and catalysts | Variable | >95 | Tailored synthesis for 3-methoxy-3-trifluoromethyl derivatives |
Research Findings and Considerations
- The fluorination method using sulfur tetrafluoride is industrially relevant due to relatively high yields and straightforward workup.
- The Grignard-based synthesis allows for structural diversity and stereochemical control, useful in pharmaceutical development.
- Purification by distillation and chromatographic methods is essential to achieve high purity (>95%) required for research and application.
- Safety considerations are critical due to the use of hazardous reagents such as sulfur tetrafluoride and anhydrous hydrofluoric acid.
- Reaction parameters such as temperature, solvent ratios, and reaction time significantly influence yield and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methoxy-3-(trifluoromethyl)piperidine to ensure high yield and purity?
- Methodology : Catalytic methods, such as iridium-catalyzed ring-opening reactions, are promising for introducing trifluoromethyl and methoxy groups (as demonstrated in structurally similar piperidine derivatives) . Key factors include inert atmosphere (N₂/Ar), controlled temperature (e.g., 0–25°C), and purification via column chromatography or recrystallization. Monitor reaction progress using TLC or HPLC.
Q. How can structural confirmation of 3-Methoxy-3-(trifluoromethyl)piperidine be achieved post-synthesis?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example:
- ¹H NMR : Peaks at δ 3.3–3.7 ppm (methoxy protons) and δ 2.5–3.2 ppm (piperidine ring protons).
- ¹⁹F NMR : A singlet near δ -60 ppm for the -CF₃ group .
Cross-validate with computational simulations (e.g., DFT) for bond angles and electronic environments .
Q. What safety protocols are critical for handling 3-Methoxy-3-(trifluoromethyl)piperidine in the laboratory?
- Methodology :
- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
- Storage : 2–8°C in airtight containers, away from incompatible materials (e.g., strong oxidizers) .
- Waste Disposal : Segregate and label waste for professional hazardous chemical disposal .
Advanced Research Questions
Q. How can conflicting data on the stability of 3-Methoxy-3-(trifluoromethyl)piperidine under varying pH conditions be resolved?
- Methodology :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
- Use kinetic modeling (Arrhenius equation) to predict degradation pathways.
- Compare results with structurally analogous compounds (e.g., piperidine derivatives with electron-withdrawing groups) to identify trends .
Q. What strategies minimize by-product formation during the synthesis of 3-Methoxy-3-(trifluoromethyl)piperidine?
- Methodology :
- Optimize stoichiometry (e.g., 1.2 equiv of trifluoromethylating agent).
- Introduce protecting groups (e.g., Boc for the piperidine nitrogen) to prevent undesired side reactions.
- Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .
Q. How does the trifluoromethyl group influence the reactivity of 3-Methoxy-3-(trifluoromethyl)piperidine in nucleophilic substitution reactions?
- Methodology :
- Perform Hammett analysis to quantify electronic effects.
- Compare reaction rates with non-fluorinated analogs (e.g., 3-Methoxy-3-methylpiperidine).
- Use computational tools (e.g., Gaussian) to map electrostatic potential surfaces and predict regioselectivity .
Q. What analytical techniques are most effective for quantifying trace impurities in 3-Methoxy-3-(trifluoromethyl)piperidine?
- Methodology :
- LC-MS/MS : Detect impurities at ppb levels using a C18 column and electrospray ionization.
- GC-MS : For volatile by-products (e.g., residual solvents).
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), accuracy (90–110%), and precision (RSD < 2%) .
Q. Can 3-Methoxy-3-(trifluoromethyl)piperidine act as a chiral ligand in asymmetric catalysis?
- Methodology :
- Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation of ketones).
- Compare enantiomeric excess (ee) using chiral HPLC or polarimetry.
- Modify the piperidine scaffold (e.g., introducing bulky substituents) to enhance stereochemical control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
